Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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Overview
Description
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a cyclohexanone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of cyclohexanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The resulting silyl ether is then oxidized to form the desired cyclohexanone derivative .
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl group.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various functionalized cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has diverse applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with specific molecular targets and pathways. The silyl group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a precursor in various synthetic pathways, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the cyclohexanone ring.
(tert-Butyldimethylsilyl)oxyacetaldehyde: Contains an aldehyde group instead of a ketone.
3-((tert-Butyldimethylsilyl)oxy)-propanol: Has a propanol backbone instead of cyclohexanone.
Uniqueness
Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its combination of a silyl-protected hydroxyl group and a cyclohexanone ring, which provides distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNAFSKOUDFOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513173 |
Source
|
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80684-13-5 |
Source
|
Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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